molecular formula C9H10N4 B2594783 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine CAS No. 1541829-45-1

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Cat. No. B2594783
CAS RN: 1541829-45-1
M. Wt: 174.207
InChI Key: NCCFENFWJICNAH-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be diverse and complex. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Future Directions

The future directions in the research and development of pyrazole derivatives are promising. Given their wide range of pharmacological activities, these compounds continue to attract the attention of many researchers to study their skeleton chemically and biologically .

properties

IUPAC Name

2-(pyrazol-1-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCFENFWJICNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

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